![molecular formula C14H17F3N2O B239956 N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

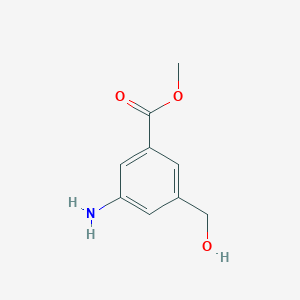

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide, also known as TPP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. TPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 303.36 g/mol.

Applications De Recherche Scientifique

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has been shown to have a range of potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR), which is involved in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. This compound has also been shown to modulate the activity of other ion channels, including the GABAA receptor and the P2X7 receptor, suggesting that it may have broader applications in neuroscience research.

Mécanisme D'action

The mechanism of action of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is thought to act by binding to the allosteric site of the α7nAChR, which enhances the receptor's sensitivity to acetylcholine. This results in increased ion flux through the receptor, leading to enhanced neurotransmission and the modulation of downstream signaling pathways. This compound has also been shown to modulate the activity of other ion channels, including the GABAA receptor and the P2X7 receptor, although the precise mechanism of action for these effects is not known.

Biochemical and Physiological Effects

This compound has been shown to have a range of biochemical and physiological effects, particularly in the nervous system. It has been found to enhance synaptic plasticity and improve learning and memory in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a useful therapeutic agent for a range of neurological conditions.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has several advantages for use in lab experiments. It is a cost-effective compound that can be synthesized on a large scale, making it readily available for research purposes. It has also been shown to have a range of potential applications in neuroscience research, particularly in the modulation of ion channels and the enhancement of synaptic plasticity. However, there are also several limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its safety profile and potential side effects. Further research is needed to fully understand the potential risks and benefits of using this compound in scientific research.

Orientations Futures

There are several future directions for research on N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide. One area of focus is the development of more selective and potent α7nAChR modulators, which could have potential therapeutic applications in a range of neurological conditions. Another area of focus is the exploration of the broader effects of this compound on ion channels and neurotransmission, which could provide insights into the underlying mechanisms of neurological disorders. Additionally, further research is needed to fully understand the safety profile and potential side effects of this compound, particularly with regard to long-term use and potential interactions with other drugs.

Méthodes De Synthèse

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide can be synthesized through a multi-step process that involves the reaction of 2-(trifluoromethyl)benzonitrile with pyrrolidine in the presence of a base, followed by reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained through the reaction of the resulting amine with propanoyl chloride. The synthesis of this compound is relatively straightforward and can be carried out on a large scale, making it a cost-effective compound for scientific research.

Propriétés

Formule moléculaire |

C14H17F3N2O |

|---|---|

Poids moléculaire |

286.29 g/mol |

Nom IUPAC |

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide |

InChI |

InChI=1S/C14H17F3N2O/c1-2-13(20)18-11-9-10(14(15,16)17)5-6-12(11)19-7-3-4-8-19/h5-6,9H,2-4,7-8H2,1H3,(H,18,20) |

Clé InChI |

WBTXISAGTSSXRS-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |

SMILES canonique |

CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |

Solubilité |

34 [ug/mL] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)

![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)

![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)

![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)

![4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine](/img/structure/B239899.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide](/img/structure/B239904.png)

![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)

![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)

![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)